Oxathiazinane 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

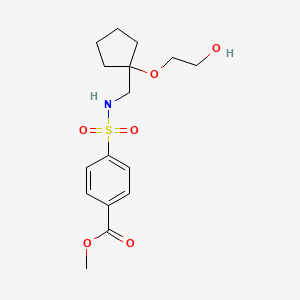

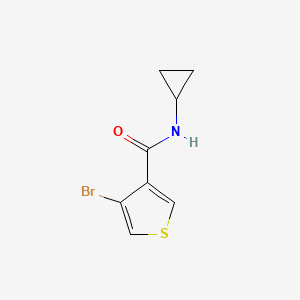

Oxathiazinane 2,2-dioxide, also known as 1,2,5-Oxathiazinane 2,2-dioxide, is a chemical compound with the molecular formula C3H7NO3S . It is characterized by a high diversity of chemical structures .

Synthesis Analysis

New oxathiazinane dioxides have been derived from D- and L-serine and tested for their in vitro cell growth inhibitory activity toward SKBR3 breast cancer cells .

Molecular Structure Analysis

The molecular structure of Oxathiazinane 2,2-dioxide is based on structures generated from information available in ECHA’s databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of Oxathiazinane 2,2-dioxide include its molecular weight, which is 137.16 . More detailed information about its physical and chemical properties can be found in databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclization

Oxathiazinanes are intriguing heterocyclic compounds synthesized via sulfamate ester cyclization. Recent investigations have focused on intramolecular C–H bond amination reactions of sulfamate ester derivatives, leading to the formation of 1,2,3-oxathiazine-2,2-diones and 5,6-dihydro-1,2,3-oxathiazinane-2,2-diones . These compounds serve as versatile precursors for various N-heterocycles.

Antineoplastic Properties

One specific oxathiazinane derivative, GP-2250 , has demonstrated antineoplastic activity against pancreatic carcinoma cells. Researchers have explored dose-response relationships, revealing its potential as a therapeutic agent . Further studies are needed to elucidate the underlying mechanisms.

Structure-Activity Relationships

Understanding the structure-activity relationship of different oxathiazinanes is crucial. By analyzing variations in their chemical structures, researchers aim to optimize antineoplastic properties and identify promising candidates for drug development .

Metal-Catalyzed Nitrene Transfer

Researchers have expanded the utility of metal-catalyzed nitrene transfer using oxathiazinanes. For instance, ligand-controlled silver(I) catalysis enables site-selective amination of α-conjugated C–H bonds over tertiary alkyl C(sp³)–H bonds, providing a powerful tool for selective functionalization .

Zukünftige Richtungen

The future research directions for Oxathiazinane 2,2-dioxide include further investigation into its structure and activity relationship, as well as its potential antineoplastic and antibacterial activities . There is also interest in exploring the diversity of chemical structures within the Oxathiazinane substance class .

Wirkmechanismus

Target of Action

Oxathiazinane 2,2-dioxide is a compound that has been shown to possess antineoplastic properties, particularly in the treatment of pancreatic carcinoma . The primary targets of Oxathiazinane 2,2-dioxide are cancer cells from various entities, including breast, skin, pancreas, and colon .

Mode of Action

The mode of action of Oxathiazinane 2,2-dioxide involves its interaction with these cancer cells. It has been observed that Oxathiazinane 2,2-dioxide induces high levels of reactive oxygen species (ROS) in the treated cancer cell lines . This ROS induction is believed to drive cell death, thereby exhibiting its antineoplastic activity .

Biochemical Pathways

The biochemical pathways affected by Oxathiazinane 2,2-dioxide are primarily related to the generation and regulation of ROS within the cell . The compound’s ability to induce high ROS levels suggests that it may disrupt normal cellular redox homeostasis, leading to oxidative stress and subsequent cell death .

Result of Action

The result of Oxathiazinane 2,2-dioxide’s action is the induction of cell death in various cancer entities. This is achieved through the generation of high ROS levels, up to 110% in the treated cancer cell lines compared to untreated control cells . This indicates a correlation between the antineoplastic capacity of Oxathiazinane 2,2-dioxide and its ability to induce ROS .

Eigenschaften

IUPAC Name |

oxathiazinane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYBICWLLTWQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

569650-27-7 |

Source

|

| Record name | 1,2lambda6,3-oxathiazinane-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)

![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)

![3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)

![6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640549.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2640550.png)

![Tert-butyl 4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2640552.png)

![N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2640554.png)